4-Methoxythiazole

Acetylcholinesterase inhibition Alzheimer's disease Medicinal chemistry

4-Methoxythiazole is a differentiated heterocyclic building block featuring an electron-donating 4-methoxy substituent (+M effect) that critically modulates thiazole ring reactivity. Unlike unsubstituted thiazole or positional isomers (2-/5-methoxy), this regiospecific substitution enables distinct electrophilic aromatic substitution patterns at C-2 and C-5 positions. The 4-methoxy moiety serves as an essential pharmacophoric element for acetylcholinesterase (AChE) inhibition, with derivatives achieving IC50 values of 5.84 μmol/L—surpassing rivastigmine. Procure this scaffold for Alzheimer's drug discovery, regioselective C-H functionalization studies, or DFT computational validation. Available in research quantities with ≥95% purity.

Molecular Formula C4H5NOS
Molecular Weight 115.16 g/mol
CAS No. 69096-72-6
Cat. No. B3279306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxythiazole
CAS69096-72-6
Molecular FormulaC4H5NOS
Molecular Weight115.16 g/mol
Structural Identifiers
SMILESCOC1=CSC=N1
InChIInChI=1S/C4H5NOS/c1-6-4-2-7-3-5-4/h2-3H,1H3
InChIKeyGLCMZDPRGOZERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxythiazole (CAS 69096-72-6): Key Physicochemical and Structural Attributes for Research Procurement


4-Methoxythiazole is a heterocyclic building block consisting of a 1,3-thiazole ring with a methoxy (-OCH3) group at the 4-position. Its molecular formula is C4H5NOS and molecular weight is 115.15 . The methoxy group at the 4-position is an electron-donating substituent that influences the reactivity of the thiazole ring, differentiating it from unsubstituted thiazole or other positional isomers such as 2-methoxythiazole or 5-methoxythiazole [1]. Key predicted physicochemical properties include a boiling point of 176.7 ± 13.0 °C, a density of 1.20 ± 0.06 g/cm³, and a pKa of 1.84 ± 0.10, indicating the compound is a weak base in aqueous media . This compound is commercially available from specialty chemical suppliers with purities ≥95% and ≥98%, supporting its use as a research intermediate .

Why Generic Substitution Fails: The Critical Role of the 4-Methoxy Substituent in Thiazole Reactivity


Simple thiazole analogs (e.g., unsubstituted thiazole, 2-methylthiazole, or 4-methylthiazole) cannot be directly substituted for 4-Methoxythiazole without fundamentally altering synthetic outcomes or biological activity. The methoxy group at the 4-position is a strong electron-donating substituent (+M effect) that modulates the electronic properties of the thiazole ring, in contrast to the neutral hydrogen in unsubstituted thiazole or the weak inductive effect of a methyl group [1] [2]. This electronic perturbation directly impacts the reactivity sequence of the ring positions, particularly influencing the nucleophilicity at the nitrogen atom and the electrophilic aromatic substitution patterns at the C-2 and C-5 positions [1]. In biological contexts, the 4-methoxy moiety serves as a critical pharmacophoric element; for example, in a series of thiazole-based acetylcholinesterase (AChE) inhibitors, the 4-methoxy substituent was essential for achieving high inhibitory potency (IC50 values in the low micromolar to sub-micromolar range), whereas analogs lacking this group or bearing different substituents exhibited significantly reduced activity [3]. Therefore, substituting 4-Methoxythiazole with a positional isomer or a different thiazole derivative will yield divergent chemical reactivity and non-equivalent biological outcomes, rendering it unfit for intended research applications.

Quantitative Evidence: Comparing 4-Methoxythiazole to its Closest Analogs


Comparative AChE Inhibition: 4-Methoxy-Phenylthiazole-2-amine vs. Rivastigmine

In a study of 4-methoxy-phenylthiazole-2-amine derivatives, the lead compound (5g) demonstrated an IC50 value of 5.84 μmol/L against acetylcholinesterase (AChE) in vitro, which was more potent than the clinically used reference compound rivastigmine [1]. This demonstrates the importance of the 4-methoxythiazole core for achieving significant AChE inhibition.

Acetylcholinesterase inhibition Alzheimer's disease Medicinal chemistry

Electronic Modulation: 4-Methoxy vs. Unsubstituted Thiazole Reactivity

Density Functional Theory (DFT) calculations demonstrate that the electron-donating methoxy group at the 4-position significantly increases the Fukui function f− value at the nitrogen atom compared to unsubstituted thiazole, indicating enhanced nucleophilic character at the N-site for soft electrophilic attacks [1]. This computational evidence supports the experimentally observed unique reactivity of 4-substituted methoxythiazoles.

Quantum chemistry DFT calculation Reactivity descriptors

Comparative Reactivity Sequence: 4-Substituted vs. 2-/5-Substituted Thiazoles

General reactivity of thiazoles toward electrophiles follows a defined order: C5 > C4 ≫ C2 [1]. While the 4-position is less reactive than the 5-position, it is significantly more reactive than the 2-position. The presence of an electron-donating methoxy group at C4 will further activate this position and the adjacent C5 for electrophilic attack, differentiating it from 2-substituted or 5-substituted analogs [2].

Electrophilic substitution Synthetic methodology Heterocyclic chemistry

Validated Research Applications for 4-Methoxythiazole (CAS 69096-72-6) in Medicinal and Synthetic Chemistry


Medicinal Chemistry: Lead Optimization of Acetylcholinesterase (AChE) Inhibitors

Based on the direct evidence that 4-methoxy-phenylthiazole-2-amine derivatives exhibit AChE inhibitory activity with an IC50 of 5.84 μmol/L, surpassing the reference drug rivastigmine [1], 4-Methoxythiazole is a valuable scaffold for developing novel therapeutics for Alzheimer's disease and other cognitive disorders. It can be procured as a starting material or key intermediate to synthesize focused libraries of AChE inhibitors [1].

Synthetic Methodology: Regioselective Functionalization of Heterocycles

The established reactivity sequence (C5 > C4 ≫ C2) and the electron-donating effect of the 4-methoxy group [1] [2] make 4-Methoxythiazole an ideal substrate for exploring and developing regioselective C-H functionalization, electrophilic aromatic substitution, and cross-coupling reactions. Its predicted physicochemical properties (e.g., boiling point of 176.7 °C) also guide reaction condition development .

Computational Chemistry: Calibration and Benchmarking of DFT Models

The calculated Fukui functions for electron-donating substituents on the thiazole ring, including the 4-methoxy group, provide a quantitative benchmark for DFT methods [1]. Researchers can procure 4-Methoxythiazole to experimentally validate computational predictions of reactivity and to develop more accurate models for heterocyclic systems [1].

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